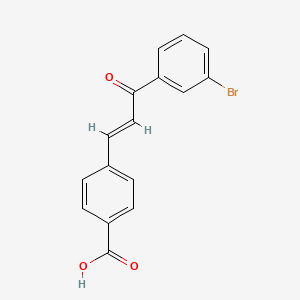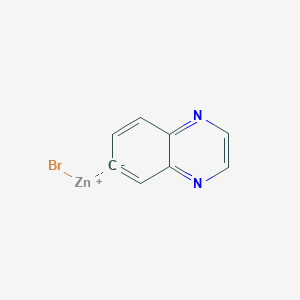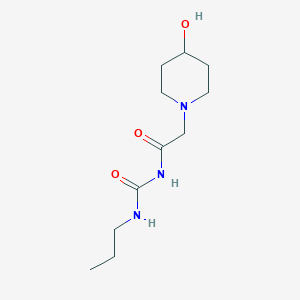
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a hydroxyethyl group, and a propoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is N-ethyl-N-(2-oxoethyl)-3-propoxybenzamide.
Reduction: The major product is N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzylamine.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N-(2-hydroxyethyl)-3-alkoxybenzamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-(2-hydroxyethyl)benzamide
- N-ethyl-N-(2-hydroxyethyl)-3-methoxybenzamide
- N-ethyl-N-(2-hydroxyethyl)-4-propoxybenzamide
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is unique due to the presence of the propoxy group at the 3-position of the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-7-5-6-12(11-13)14(17)15(4-2)8-9-16/h5-7,11,16H,3-4,8-10H2,1-2H3 |
Clave InChI |
PSVBQHHMZBLCKE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)N(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)









![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
